Nygerone B

Description

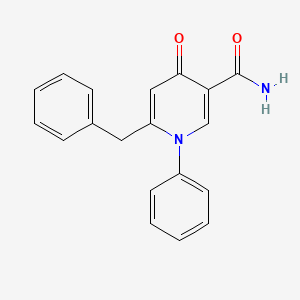

Nygerone B is a fungal secondary metabolite first identified in Aspergillus niger through epigenetic modulation using histone deacetylase inhibitors like suberoylanilide hydroxamic acid (SAHA) . Its molecular formula, C₁₈H₁₈N₂O₅, was established via HRESIMS and NMR spectroscopy, revealing a 1-phenylpyridin-4(1H)-one core substituted with an α-methylsuccinic acid group . Notably, this compound is chemically identical to pestalamide B, a compound isolated from the plant pathogen Pestalotiopsis theae, highlighting its structural conservation across fungal taxa .

Properties

Molecular Formula |

C19H16N2O2 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

6-benzyl-4-oxo-1-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C19H16N2O2/c20-19(23)17-13-21(15-9-5-2-6-10-15)16(12-18(17)22)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H2,20,23) |

InChI Key |

CIDPXFDZWQRYLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=O)C(=CN2C3=CC=CC=C3)C(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Chemical Reaction Analysis Methodologies

The study of chemical reactions involves systematic approaches to identify reaction steps, entities, and mechanisms. Key methods include:

-

Named Entity Recognition (NER) : Identifies chemical entities (reactants, products, catalysts) in textual data using BiLSTM + CRF or BERT-based models .

-

Event Extraction (EE) : Classifies reaction steps (e.g., reaction, workup) and their relationships using triggers and machine learning models (CNN, BERT, BioBERT) .

-

Computational Modeling : Predicts transition states and reaction mechanisms using quantum chemistry or machine learning (e.g., diffusion models) .

General Reaction Types (Relevant to Bioactive Compounds)

While Nygerone B-specific reactions are unreported, common reaction types for bioactive compounds include:

-

Double Displacement :

Example: NaCl(aq) + AgNO₃(aq) → AgCl(s) + NaNO₃(aq) .

Mechanism : Ion exchange leading to precipitation of insoluble products . -

Single Replacement :

Example: 3AgNO₃ + Al → Al(NO₃)₃ + 3Ag .

Mechanism : Metal displacement based on activity series .

Experimental Evidence and Observations

Laboratory studies of chemical reactions often rely on:

-

Physical Changes : Precipitation, gas evolution, or color changes .

-

Balanced Equations :

Example for a precipitation reaction:

. -

Spectroscopy : Confirms product formation via structural analysis .

Computational Tools for Reaction Analysis

Recent advancements include:

-

Transition State Prediction : Machine learning models (e.g., diffusion models) predict transition states for reaction pathways .

Application : Designing catalysts or optimizing reaction conditions . -

Kinetic Modeling : Describes reaction rates and mechanisms using rate equations .

Limitations of Current Data

The provided sources lack specific data on this compound’s reactivity. To study its chemical reactions, researchers would need:

Comparison with Similar Compounds

Nygerone A

Key Similarities :

Key Differences :

- Structural Variation : Nygerone A lacks the α-methylsuccinic acid substituent present in Nygerone B, as inferred from NMR data .

- Biosynthetic Context : Nygerone A production is linked to the activation of a polyketide synthase (PKS) gene cluster, while this compound’s biosynthesis remains less characterized .

Pestalamide B

Key Similarities :

Key Differences :

p-Fluoro this compound

Key Similarities :

Key Differences :

- Bioactivity : Fluorination may enhance metabolic stability or receptor binding, though specific data are unavailable .

- Synthesis Dependency : Production requires co-administration of p-fluoro SAHA and p-fluoro aniline, unlike the parent compound .

Structural and Functional Comparison Table

Research Implications and Challenges

- Epigenetic Elicitation : this compound’s discovery underscores the utility of SAHA in activating silent biosynthetic gene clusters, a strategy applicable to other cryptic fungal metabolites .

- Taxonomic Insights: Structural conservation between this compound and pestalamide B suggests horizontal gene transfer or convergent evolution in fungal secondary metabolism .

Unresolved Questions :

- Bioactivity profiles of this compound and its derivatives remain unexplored.

- The exact PKS/NRPS machinery responsible for this compound biosynthesis requires elucidation.

Q & A

Q. What are the standard protocols for isolating and purifying Nygerone B from fungal sources?

this compound is typically isolated using HPLC-DAD-MS coupled with silica gel chromatography. However, due to its instability (e.g., decomposition during SiO₂ column chromatography for compounds 17 and 18), researchers should prioritize rapid purification under inert conditions and avoid prolonged exposure to light or oxygen . For reproducibility, detailed experimental steps (e.g., solvent systems, gradient elution parameters) must be documented, as emphasized in journal guidelines for method replication .

Q. How is the chemical structure of this compound validated using spectroscopic techniques?

Structural elucidation relies on a combination of ^1H/^13C NMR, gHSQC, gHMBC, and HRESIMS. Key spectral markers include the para-disubstituted pyridin-4-one moiety and α-methylsuccinic group. Researchers must cross-reference data with established databases (e.g., Nygerone A derivatives) and report chemical shifts with precision (±0.01 ppm for ^1H NMR) to avoid misassignment .

Q. What are the known biological activities of this compound, and how are these assays designed?

While direct evidence of this compound's bioactivity is limited in the provided literature, its structural similarity to Pestalamide B suggests potential antifungal or cytotoxic properties. Assays should include positive controls (e.g., strobilurins for antifungal activity) and adhere to standardized protocols (e.g., CLSI guidelines for MIC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound analogs across studies?

Discrepancies (e.g., between Pestalamide B and this compound NMR data) require re-evaluation of experimental conditions (e.g., solvent effects, temperature) and validation via independent synthetic routes or computational modeling (e.g., DFT calculations for predicted shifts). Researchers should also consult spectral databases (e.g., CAS Registry) and publish raw data to facilitate cross-study comparisons .

Q. What experimental strategies optimize the yield of this compound in heterologous expression systems?

To enhance yield, consider CRISPR-mediated knockout of competing biosynthetic pathways in Aspergillus niger or co-expression of tailoring enzymes (e.g., methyltransferases). Metabolite profiling via LC-HRMS and statistical design of experiments (DoE) can identify critical factors (e.g., pH, aeration) influencing polyketide synthase activity .

Q. How should researchers design studies to investigate the biosynthetic pathway of this compound?

Q. What methodological pitfalls arise in stability studies of this compound, and how can they be mitigated?

Instability during purification (e.g., decomposition of compounds 17–18) necessitates stability-indicating assays (e.g., forced degradation under heat/light) and use of stabilizers (e.g., antioxidants in mobile phases). Statistical tools like accelerated shelf-life testing (ASLT) models can predict degradation kinetics, while QbD (Quality by Design) principles ensure robustness in method development .

Methodological Best Practices

- Sample Size Justification : Use power analysis (α=0.05, β=0.20) with pilot data to estimate effect sizes. For exploratory studies (e.g., identifying novel analogs), provide rationale for small sample sizes and include replication tiers .

- Data Contradiction Analysis : Apply triangulation (e.g., comparing HPLC, NMR, and bioactivity data) and sensitivity analyses to assess the impact of outliers .

- Ethical Reporting : Disclose all synthetic intermediates and failed experiments to prevent publication bias. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.